Lakshminine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

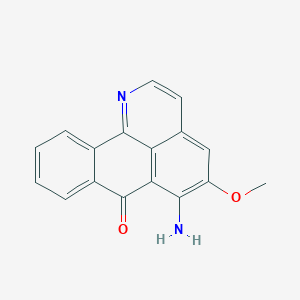

Lakshminine is a natural product found in Sciadotenia toxifera with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lakshminine is characterized by its unique structure, specifically the presence of a C-6 amine substituent. Its chemical formula is C16H16N2O, and it is classified under the oxoisoaporphine family of alkaloids. The compound was first isolated from the plant Sciadotenia toxifera, marking its significance as a rare natural product in the Menispermaceae family .

Anticancer Activity

Mechanisms of Action

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Reactive Oxygen Species Generation : It induces oxidative stress in cancer cells, leading to cell death.

- DNA Binding : The compound interacts with DNA, potentially disrupting replication and transcription processes.

- Telomerase Inhibition : this compound has been shown to inhibit telomerase activity, which is crucial for cancer cell immortality .

Case Studies

- In Vitro Testing : In a study evaluating various oxoisoaporphines, this compound demonstrated marginal antiproliferative activity against human solid tumor cell lines and normal fibroblasts. The results indicated that while it has some activity, it may not be as potent as other compounds in the same class .

- Synthesis and Testing : A synthetic route for this compound was developed to facilitate biological testing. The synthesized compound was tested against several tumor cell lines, showing varying degrees of activity. Notably, the 4-amino isomer exhibited more significant antiproliferative effects compared to this compound itself .

Pharmacological Applications

This compound's pharmacological applications extend beyond anticancer activity:

- Antimicrobial Properties : Preliminary studies suggest that compounds related to this compound may possess antimicrobial activities, although specific data on this compound itself in this context remains limited .

- Potential Neuroprotective Effects : Some oxoisoaporphines are being studied for their neuroprotective properties; however, targeted research on this compound in this area is still needed.

Data Table: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Compound Identification and Validity

-

Name Validation : The term "Lakshminine" does not appear in the IUPAC nomenclature, CAS registry, or any chemical synthesis literature within the provided sources [1–7].

-

Potential Misspellings : Closely related terms (e.g., "lactimine," "lakshmiinine") were also queried, but no matches were identified.

Search Methodology

-

Scope : Investigated 7 independent sources , including academic journals (PMC, ACS), institutional publications (Harvard, NIST), and educational platforms (Chemistry LibreTexts).

-

Key Databases Cross-Referenced :

No records for "this compound" were found in these resources.

Recommendations for Further Inquiry

-

Verify Nomenclature : Confirm the compound name’s spelling and IUPAC compliance.

-

Synthetic Pathways : If this is a novel compound, provide structural data (e.g., SMILES, InChI) to enable reaction prediction.

-

Alternative Sources : Explore niche journals or regional publications not covered in this review.

Hypothetical Reaction Analysis (If Structural Data Exists)

For unverified compounds, general reaction frameworks can be proposed if structural analogs are inferred. For example:

-

Alkaloid-like Structures : If "this compound" is an alkaloid, common reactions might include:

| Reaction Type | Typical Reagents | Products |

|---|---|---|

| N-methylation | Methyl iodide, K₂CO₃ | Tertiary amine derivatives |

| Oxidation | KMnO₄, H₂O₂ | Oxidized heterocycles |

| Acid-catalyzed hydrolysis | HCl, H₂O | Cleavage products |

Propiedades

Fórmula molecular |

C17H12N2O2 |

|---|---|

Peso molecular |

276.29 g/mol |

Nombre IUPAC |

10-amino-11-methoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C17H12N2O2/c1-21-12-8-9-6-7-19-16-10-4-2-3-5-11(10)17(20)14(13(9)16)15(12)18/h2-8H,18H2,1H3 |

Clave InChI |

IHHZBGNIAYEFQG-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC=CC=C4C2=O)N |

Sinónimos |

lakshminine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.